molecular formula C10H9BrF3NO2 B8015476 4-Bromo-N-methoxy-N-methyl-2-(trifluoromethyl)benzamide

4-Bromo-N-methoxy-N-methyl-2-(trifluoromethyl)benzamide

Cat. No.: B8015476
M. Wt: 312.08 g/mol
InChI Key: HNUCBFIYSFDZGF-UHFFFAOYSA-N
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Description

4-Bromo-N-methoxy-N-methyl-2-(trifluoromethyl)benzamide is an organic compound with the molecular formula C10H9BrF3NO2. This compound is characterized by the presence of a bromine atom, a methoxy group, a methyl group, and a trifluoromethyl group attached to a benzamide core. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-methoxy-N-methyl-2-(trifluoromethyl)benzamide typically involves the following steps:

    Methoxylation: The addition of a methoxy group to the benzene ring.

    Trifluoromethylation: The addition of a trifluoromethyl group to the benzene ring.

    Amidation: The formation of the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and controlled environments to ensure high yield and purity. The reaction conditions typically include the use of solvents such as methanol, isopropyl alcohol, and acetonitrile, which can solubilize the reagents and facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-methoxy-N-methyl-2-(trifluoromethyl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki–Miyaura coupling reaction, the product would be a new organic molecule with a carbon-carbon bond formed between the benzamide and another organic fragment .

Scientific Research Applications

4-Bromo-N-methoxy-N-methyl-2-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-N-methoxy-N-methyl-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N-methoxy-N-methyl-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it valuable in various research applications .

Properties

IUPAC Name

4-bromo-N-methoxy-N-methyl-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO2/c1-15(17-2)9(16)7-4-3-6(11)5-8(7)10(12,13)14/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUCBFIYSFDZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=C(C=C1)Br)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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